3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine: is a compound that features a bicyclo[1.1.1]pentane core substituted with a 2,5-difluorophenyl group and an amine group. This compound is part of a class of molecules known for their unique three-dimensional structures, which can enhance the pharmacokinetic properties of drug candidates by increasing their saturation level and three-dimensionality .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the radical fluorination of a bicyclo[1.1.1]pentane precursor, followed by amination . The reaction conditions often involve the use of strong nucleophiles and radical initiators under controlled temperatures to ensure the stability of the strained bicyclic system .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of photochemical synthesis has also been explored to efficiently produce bicyclo[1.1.1]pentane derivatives .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals due to its unique structural properties .
Biology and Medicine: In medicinal chemistry, 3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine is explored for its potential as a bioisostere, replacing phenyl rings to improve drug-like properties such as potency, selectivity, and metabolic stability .
Industry: The compound finds applications in materials science, including the development of molecular rods, rotors, and supramolecular linker units .
Mechanism of Action
The mechanism by which 3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine exerts its effects involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity to biological targets, potentially leading to improved efficacy in drug candidates . The difluorophenyl group may contribute to the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentan-1-amine: A simpler analog without the difluorophenyl substitution.
3-Fluorobicyclo[1.1.1]pentan-1-amine: A related compound with a single fluorine substitution.
Bicyclo[3.1.1]heptan-1-amine: A compound with a different bicyclic structure but similar amine functionality.
Uniqueness: 3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of both the difluorophenyl group and the bicyclo[1.1.1]pentane core, which together enhance its three-dimensionality and potential for improved pharmacokinetic properties .
Properties
IUPAC Name |
3-(2,5-difluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N/c12-7-1-2-9(13)8(3-7)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWRUZWKLGZVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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